Bis(4-(triethoxysilyl)butyl)amine
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Overview
Description
Bis(4-(triethoxysilyl)butyl)amine: is an organosilane compound characterized by the presence of two triethoxysilyl groups attached to a butyl chain, which is further connected to an amine group. This compound is notable for its ability to act as a coupling agent, promoting adhesion between organic and inorganic materials. It is widely used in various industrial applications, including the production of advanced materials and coatings.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(4-(triethoxysilyl)butyl)amine typically involves the reaction of 4-aminobutyltriethoxysilane with a suitable silane precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the following steps:
Hydrolysis and Condensation: The triethoxysilyl groups undergo hydrolysis in the presence of water, forming silanol groups. These silanol groups then condense to form siloxane bonds, resulting in the formation of the desired compound.
Purification: The crude product is purified using techniques such as distillation or chromatography to obtain the pure this compound.
Industrial Production Methods: In industrial settings, the production of this compound is typically carried out in large-scale reactors. The process involves the use of automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The final product is then subjected to rigorous quality control measures to ensure its purity and consistency.
Chemical Reactions Analysis
Types of Reactions: Bis(4-(triethoxysilyl)butyl)amine undergoes various chemical reactions, including:
Hydrolysis: The triethoxysilyl groups can be hydrolyzed to form silanol groups.
Condensation: The silanol groups can condense to form siloxane bonds.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Condensation: Catalysts such as acids or bases to promote the formation of siloxane bonds.
Substitution: Various electrophiles can react with the amine group under mild conditions.
Major Products:
Siloxane Polymers: Formed through the condensation of silanol groups.
Substituted Amines: Formed through nucleophilic substitution reactions involving the amine group.
Scientific Research Applications
Chemistry: Bis(4-(triethoxysilyl)butyl)amine is used as a coupling agent in the synthesis of hybrid materials, where it promotes the adhesion between organic polymers and inorganic substrates. It is also employed in the preparation of functionalized silica nanoparticles.
Biology and Medicine: In biological research, this compound is used to modify surfaces of biomaterials to enhance their biocompatibility and functionality. It is also explored for its potential in drug delivery systems due to its ability to form stable bonds with various biomolecules.
Industry: In industrial applications, this compound is used in the production of coatings, adhesives, and sealants. It enhances the durability and performance of these materials by improving their adhesion properties.
Mechanism of Action
The mechanism of action of Bis(4-(triethoxysilyl)butyl)amine involves the formation of strong covalent bonds between the triethoxysilyl groups and the surfaces of inorganic materials. The amine group can interact with organic molecules, facilitating the formation of hybrid materials. The compound’s ability to undergo hydrolysis and condensation reactions allows it to form stable siloxane networks, which contribute to its effectiveness as a coupling agent.
Comparison with Similar Compounds
- Bis(3-(triethoxysilyl)propyl)amine
- Bis(3-(trimethoxysilyl)propyl)amine
- Bis(4-(trimethoxysilyl)butyl)amine
Comparison: Bis(4-(triethoxysilyl)butyl)amine is unique due to its specific butyl chain length and triethoxysilyl groups, which provide distinct properties in terms of reactivity and compatibility with various substrates. Compared to its analogs with different alkyl chain lengths or methoxy groups, it offers a balance of flexibility and reactivity, making it suitable for a wide range of applications.
Properties
Molecular Formula |
C20H47NO6Si2 |
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Molecular Weight |
453.8 g/mol |
IUPAC Name |
4-triethoxysilyl-N-(4-triethoxysilylbutyl)butan-1-amine |
InChI |
InChI=1S/C20H47NO6Si2/c1-7-22-28(23-8-2,24-9-3)19-15-13-17-21-18-14-16-20-29(25-10-4,26-11-5)27-12-6/h21H,7-20H2,1-6H3 |
InChI Key |
NSRRQJNPCVHGJN-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](CCCCNCCCC[Si](OCC)(OCC)OCC)(OCC)OCC |
Origin of Product |
United States |
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